Pentafluoroprop-1-en-2-yl 2,2-dimethylpropanoate
Overview
Description
“Pentafluoroprop-1-en-2-yl 2,2-dimethylpropanoate” is a chemical compound with the IUPAC name 1,1,3,3,3-pentafluoroprop-1-en-2-yl 2,2-dimethylpropanoate . It is a derivative of prop-2-en-1-yl 2,2-dimethylpropanoate .
Molecular Structure Analysis
The molecular formula of “Pentafluoroprop-1-en-2-yl 2,2-dimethylpropanoate” is C8H9F5O2 . The structure of this compound would include a pentafluoroprop-1-en-2-yl group attached to a 2,2-dimethylpropanoate group.Scientific Research Applications
Catalytic Hydrodefluorination
One study focuses on the catalytic hydrodefluorination of pentafluoropyridine, utilizing tungsten and molybdenum(IV) cluster hydrides. This process, which is enhanced by microwave radiation, offers regioselective access to tetrafluoropyridines, demonstrating the utility of fluoroorganic compounds in selective chemical transformations (Beltrán et al., 2011).
Gas-Phase Fluorination
Another research area involves the gas-phase fluorination of hexafluoropropene trimers, leading to stable perfluororadicals and other fluorinated compounds under specific conditions. This study highlights the potential of fluoroorganic compounds in creating materials with unique properties (Novikova et al., 1992).
Oxygen Extraction Using Bromine Pentafluoride
Research on the extraction of oxygen from oxides and silicates using bromine pentafluoride offers a novel approach to quantitative liberation of oxygen, showcasing the application of fluoroorganic compounds in analytical chemistry (Clayton & Mayeda, 1963).
Electrophilic and Catalytic Applications
Studies have also explored the electrophilic and catalytic capabilities of fluoroorganic compounds, such as the use of pentafluorophenylboronic acid in various organic reactions. These applications demonstrate the compounds' versatility as catalysts or reagents in organic synthesis, impacting methodologies in the synthesis of complex molecules (McCubbin et al., 2010).
Material Science and Electrochemistry
In material science and electrochemistry, the synthesis of pentafluorophenylboron oxalate and its application in lithium batteries have been studied. This compound improves the solubility of lithium compounds in specific solvents, enhancing the performance of lithium batteries (Li et al., 2009).
properties
IUPAC Name |
1,1,3,3,3-pentafluoroprop-1-en-2-yl 2,2-dimethylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F5O2/c1-7(2,3)6(14)15-4(5(9)10)8(11,12)13/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVGJDBCCPHABS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC(=C(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382064 | |
Record name | AG-H-57280 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluoroprop-1-en-2-yl 2,2-dimethylpropanoate | |
CAS RN |
885275-40-1 | |
Record name | AG-H-57280 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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